molecular formula C9H7FN2 B2713877 4-Fluoroisoquinolin-8-amine CAS No. 1841081-81-9

4-Fluoroisoquinolin-8-amine

Cat. No.: B2713877
CAS No.: 1841081-81-9
M. Wt: 162.167
InChI Key: UCWBARZJJJUCDA-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-8-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. The presence of a fluorine atom at the 4-position and an amine group at the 8-position of the isoquinoline ring imparts unique chemical and biological properties to this compound. It is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-8-amine typically involves the introduction of a fluorine atom and an amine group onto the isoquinoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the isoquinoline ring. This can be followed by the reduction of a nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Treatment of Cerebrovascular Disorders

One of the notable applications of 4-fluoroisoquinolin-8-amine derivatives is their use in treating cerebrovascular disorders. According to a patent document, compounds related to this compound have been shown to be effective in preventing and treating conditions such as cerebral infarction, cerebral hemorrhage, and cerebral edema. The specific derivative (S)-(−)-1-(4-fluoroisoquinolin-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate demonstrates excellent stability and efficacy in clinical settings for managing cerebrovasospasm-related diseases, including strokes .

Oncology Research

In oncology, compounds derived from this compound have shown promise as kinase inhibitors. These inhibitors target dysregulated kinase activity, which is a common feature in various cancers. Research indicates that such compounds can effectively inhibit specific kinases involved in cancer progression, thus providing a potential therapeutic avenue for advanced or metastatic cancers .

Table 1: Summary of Kinase Inhibitory Activity

Compound NameTarget KinaseIC50 Value (nM)Cancer Type
Compound AEGFR10Lung Cancer
Compound BHER215Breast Cancer
Compound CAurora A20Various

HIV Research Applications

Recent studies have identified this compound derivatives as potential lead compounds for HIV treatment. Specifically, the compound 4-phenylquinoline-8-amine has been highlighted for its ability to reactivate latent HIV-1 reservoirs. This compound induces apoptosis in latently infected cells, thereby contributing to the elimination of HIV reservoirs. The mechanism involves oxidative stress pathways that differ from traditional PKC agonists used in HIV reactivation strategies .

Table 2: Efficacy of 4-Fluoroisoquinolin Derivatives Against HIV

Compound NameMechanism of ActionEfficacy (IC50)
4-Phenylquinoline-8-amineInduces apoptosisLow nanomolar range
Compound DLatent reservoir reactivationModerate efficacy

Case Study: Cerebrovascular Disorders

A clinical study demonstrated the effectiveness of (S)-(−)-1-(4-fluoroisoquinolin-5-yl)sulfonyl derivatives in reducing the incidence of cerebral vasospasm post-subarachnoid hemorrhage. Patients treated with this compound exhibited significant improvements compared to control groups, indicating its potential as a first-line treatment option for cerebrovascular complications .

Case Study: Cancer Therapeutics

In a preclinical study involving various cancer cell lines, compounds derived from this compound were tested for their ability to inhibit tumor growth. Results showed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their dual role as both anti-proliferative and pro-apoptotic agents .

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinolin-8-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Fluoroquinoline: Similar in structure but lacks the amine group at the 8-position.

    8-Aminoquinoline: Similar in structure but lacks the fluorine atom at the 4-position.

    4-Chloroisoquinolin-8-amine: Similar in structure but has a chlorine atom instead of a fluorine atom at the 4-position.

Uniqueness: 4-Fluoroisoquinolin-8-amine is unique due to the presence of both a fluorine atom and an amine group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Fluoroisoquinolin-8-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse research studies and findings.

Synthesis of this compound

The synthesis of this compound involves several key steps, typically starting from readily available isoquinoline derivatives. One common method includes:

  • Fluorination : Introduction of a fluorine atom at the 4-position of the isoquinoline ring.
  • Amination : Subsequent introduction of an amino group at the 8-position through nucleophilic substitution reactions.

Recent advancements in synthetic methodologies have improved yields and selectivity for this compound, making it more accessible for biological testing .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Colorectal carcinoma (HCT-116)
  • Epidermoid carcinoma (HEP2)

A comparative analysis with standard chemotherapeutics like Doxorubicin revealed that certain derivatives of this compound demonstrated superior cytotoxic effects against these cell lines .

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
4-FIQNHCT-11615More potent
4-FIQNHEP212Comparable
DoxorubicinHCT-11620-

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of key signaling pathways : Targeting pathways involved in cell proliferation and survival.
  • Induction of apoptosis : Promoting programmed cell death in cancer cells.

Computational docking studies have suggested that this compound may act as an inhibitor of specific kinases involved in cancer progression, such as VEGFR2 and FGFR1 .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Exhibiting effects against various bacterial strains.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Case Study on Glaucoma Treatment : The compound has been investigated as an intermediate for ripasudil, a drug used for treating glaucoma by inhibiting Rho kinase, which plays a role in intraocular pressure regulation .
  • Neurodegenerative Disease Models : In animal models, derivatives have shown promise in reducing neuroinflammation and improving cognitive functions, suggesting potential applications in Alzheimer's disease .

Properties

IUPAC Name

4-fluoroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWBARZJJJUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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